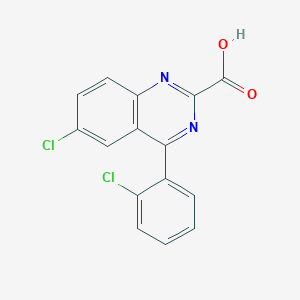
1,4-Dibromo-1,1,2-trifluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-1,1,2-trifluorobutane is an organic compound with the molecular formula C4H5Br2F3 It is a halogenated butane derivative, characterized by the presence of bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,2-trifluorobutane can be synthesized through the bromination of 4-bromo-1,1,2-trifluoro-1-butene. The reaction typically involves the addition of hydrogen bromide (HBr) to 4-bromo-1,1,2-trifluoro-1-butene in the presence of a solvent such as dichloromethane at low temperatures . The reaction mixture is stirred for a specific duration to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of efficient brominating agents and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-1,1,2-trifluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,4-difluoro-1,1,2-trifluorobutane using reducing agents like zinc in the presence of a suitable solvent.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Zinc powder and dimethyl sulfoxide (DMSO) are commonly used in reduction reactions.
Major Products Formed
Substitution: Products such as 1,4-dihydroxy-1,1,2-trifluorobutane.
Reduction: 1,4-difluoro-1,1,2-trifluorobutane.
Scientific Research Applications
1,4-Dibromo-1,1,2-trifluorobutane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceutical Development: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1,4-dibromo-1,1,2-trifluorobutane involves its interaction with various molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms in the compound can form strong interactions with nucleophilic sites on target molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobutane: A similar compound with the molecular formula C4H8Br2, lacking the fluorine atoms present in 1,4-dibromo-1,1,2-trifluorobutane.
1,4-Dichloro-1,1,2-trifluorobutane: Another halogenated butane derivative with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as higher reactivity and stability compared to its non-fluorinated or non-brominated counterparts .
Properties
IUPAC Name |
1,4-dibromo-1,1,2-trifluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2F3/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPJUIZHZWFYLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382640 |
Source


|
| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155957-57-6 |
Source


|
| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














